![molecular formula C18H11ClN6O3 B2678448 2-chloro-4-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide CAS No. 894063-87-7](/img/structure/B2678448.png)
2-chloro-4-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide
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Overview
Description
The compound “2-chloro-4-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide” is a heterocyclic compound that contains a 1,2,4-triazolo[4,3-b]pyridazine ring. This type of structure is known to have a wide range of applications as synthetic intermediates and promising pharmaceuticals . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, like the one in the compound of interest, has been the subject of extensive research . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[4,3-b]pyridazine derivatives is characterized by a five-membered triazole ring fused with a six-membered pyridazine ring . This unique structure allows for a variety of substituents to be added, leading to a wide range of potential compounds with diverse properties .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazolo[4,3-b]pyridazine derivatives are diverse and depend on the specific substituents present on the molecule . These reactions often involve the formation of new bonds or the breaking of existing ones, leading to the creation of new compounds with different properties .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazolo[4,3-b]pyridazine derivatives can vary widely depending on the specific substituents present on the molecule . For example, the presence of different functional groups can significantly affect properties such as solubility, stability, and reactivity .Scientific Research Applications
- Researchers have investigated the potential of triazolothiadiazine derivatives as anticancer agents. These compounds exhibit promising cytotoxic effects against cancer cells, including breast cancer cell lines such as MCF-7 and MDA-MB-231 .
- Triazolothiadiazines have demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. Their ability to inhibit microbial growth makes them interesting candidates for drug development .
- Some triazolothiadiazine derivatives exhibit analgesic and anti-inflammatory properties. These compounds may modulate pain pathways and reduce inflammation .
- Triazolothiadiazines have been explored for their antioxidant activity. Their ability to scavenge free radicals and protect cells from oxidative damage is of interest .
- Triazolothiadiazines act as enzyme inhibitors, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors .
- Although not extensively studied, triazolothiadiazines may possess antiviral properties. Their interactions with viral proteins or enzymes could be explored .
- Computational studies have investigated the pharmacokinetic properties and molecular interactions of triazolothiadiazines. These insights aid in rational drug design and optimization .
Anticancer Activity
Antimicrobial Properties
Analgesic and Anti-inflammatory Effects
Antioxidant Potential
Enzyme Inhibition
Antiviral Potential
In Silico Pharmacokinetics and Molecular Modeling
Future Directions
The future research directions in the field of 1,2,4-triazolo[4,3-b]pyridazine derivatives are promising. The wide range of biological activities exhibited by these compounds suggests that they could be used in the development of new drugs for the treatment of various diseases . Furthermore, the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds would be very useful for the discovery of new drug candidates .
properties
IUPAC Name |
2-chloro-4-nitro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN6O3/c19-15-9-13(25(27)28)4-5-14(15)18(26)21-12-3-1-2-11(8-12)16-6-7-17-22-20-10-24(17)23-16/h1-10H,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFCEGAJCGPHIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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